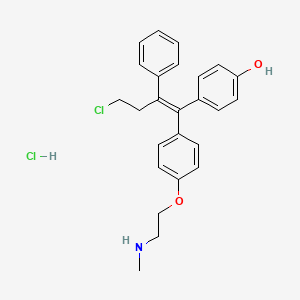
2-methyl-α-Pyrrolidinobutiophenone (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-α-pyrrolidinobutiophenone (4-methyl PBP) is a synthetic cathinone with psychoactive properties which has recently been identified in party pills and powders.{19193,20009] The metabolism of methyl PBP has also been characterized. 2-methyl PBP (hydrochloride) is an isomer of 4-methyl PBP having the methyl group attached at the 2 position of the phenyl ring, instead of the 4 position. The biological and toxicological properties of this compound are unknown. This product is intended for forensic and research applications.
Wissenschaftliche Forschungsanwendungen
Metabolism and Detection
Metabolic Pathways
The metabolism of α-pyrrolidinobutiophenone (α-PBP), closely related to 2-methyl-α-Pyrrolidinobutiophenone, in humans involves two primary pathways: reduction of the ketone group and oxidation at the pyrrolidine ring. OH-α-PBP is the most abundant phase I metabolite identified in human specimens (Matsuta et al., 2015).
Detection and Differentiation Techniques
A study developed a method for differentiating cathinone-type regioisomers of methyl-α-pyrrolidinobutiophenone using bromination, showcasing the utility in identifying isomers of this compound (Fujii et al., 2016).
Pharmacological and Toxicological Studies
Pharmacological Properties
Research on the pharmacological effects of synthetic cathinones related to α-pyrrolidinobutiophenone has shown that they act as potent uptake blockers at dopamine and norepinephrine transporters. This highlights their potential risk for addiction and adverse effects (Marusich et al., 2014).
Toxicometabolomics
A study on toxicometabolomics of α-PBP using HepaRG cells revealed unexpected amino acid adducts and significant changes in cholesterol metabolism. These findings provide insights into the physiological effects of α-PBP on human liver cells (Manier et al., 2020).
Analytical Chemistry and Spectroscopy
NMR and Mass Spectral Data
The nuclear magnetic resonance (NMR) and mass spectroscopic data of designer drugs like 4′-methyl-α-pyrrolidinobutyrophenone provide valuable structural information, aiding in the forensic analysis of these compounds (Westphal et al., 2007).
Ring Opening Studies
Kinetic and equilibrium studies of ring opening in related pyrrolinium ions offer insights into their chemical behavior in aqueous solutions, useful for understanding the reactivity of similar compounds (McClelland & Seaman, 1987).
Eigenschaften
Produktname |
2-methyl-α-Pyrrolidinobutiophenone (hydrochloride) |
|---|---|
Molekularformel |
C15H21NO · HCl |
Molekulargewicht |
267.8 |
InChI |
InChI=1S/C15H21NO.ClH/c1-3-14(16-10-6-7-11-16)15(17)13-9-5-4-8-12(13)2;/h4-5,8-9,14H,3,6-7,10-11H2,1-2H3;1H |
InChI-Schlüssel |
OVTZYTMCBFBIGU-UHFFFAOYSA-N |
SMILES |
O=C(C(N1CCCC1)CC)C2=C(C)C=CC=C2.Cl |
Synonyme |
2-methyl PBP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



